Parigidin-br1
Description
Parigidin-br1 is a bracelet-type cyclotide isolated from Palicourea rigida, a plant in the Rubiaceae family native to the Brazilian Cerrado . It has a molecular weight of 3,304.85 Da and features a cyclic backbone stabilized by three disulfide bonds (CysI–CysIV, CysII–CysV, and CysIII–CysVI), forming a characteristic cyclic cystine knot (CCK) motif . This compound exhibits potent insecticidal activity against lepidopteran pests, including Diatraea saccharalis larvae (60% mortality at 1 µM) and cytotoxic effects on Spodoptera frugiperda SF-9 ovarian cells (CC50 = 1.7 µM at 24 h) . Unlike many cyclotides, it lacks antimicrobial activity against Escherichia coli and Staphylococcus aureus but shows moderate hemolytic activity (41% at 40 µM) .
Properties
bioactivity |
Insects, Mammalian cells, |
|---|---|
sequence |
GGSVPCGESCVFIPCITSLAGCSCKNKVCYYD |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Cyclotides
Structural Similarities
Parigidin-br1 shares structural homology with bracelet subfamily cyclotides, notably circulin B (75% sequence similarity) and cycloviolacin O1/O2 . Key features include:
- A conserved aromatic residue (Phe7) in loop 2, critical for membrane interaction in bracelet cyclotides .
- A 310-helix in loop 3 (residues Ser13, Leu14, Ala15), analogous to cycloviolacin O1 and circulin A .
- Hydrophobic content of 43%, comparable to cycloviolacin O2 (45%) .
Table 1: Structural Comparison of this compound with Other Cyclotides
| Cyclotide | Subfamily | Key Structural Features | Sequence Similarity to this compound | Hydrophobicity (%) |
|---|---|---|---|---|
| This compound | Bracelet | Phe7, 310-helix (loop 3), CCK motif | - | 43 |
| Circulin B | Bracelet | Trp7, 310-helix (loop 3), CCK motif | 75% | 45 |
| Cycloviolacin O1 | Bracelet | Phe7, 310-helix (loop 3), CCK motif | 68% | 45 |
| Kalata B1 | Möbius | Trp19, β-hairpin (loop 5) | 30% | 38 |
| Cyclopsychotride A | Trypsin inhibitor | Lys4, β-sheet core | 25% | 40 |
Functional Divergence
- Insecticidal Activity : this compound outperforms kalata B1 in larval mortality (60% vs. 50% at 1 µM vs. 0.8 µM) . Its CC50 against SF-9 cells (1.7 µM at 24 h) is lower than cycloviolacin O2 (CC50 = 3.5 µM) .
- aureus or E. coli .
- Hemolytic Activity : this compound’s hemolytic activity (41% at 40 µM) is lower than cycloviolacin O2 (70% at 10 µM) but higher than kalata B1 (<10% at 100 µM) .
Mechanism of Action: Membrane Interaction
This compound disrupts insect cell membranes via hydrophobic interactions with phosphatidylcholine (PC) and phosphatidylethanolamine (PE), the dominant lipids in SF-9 cell membranes . Key mechanisms include:
- Hydrophobic Patches : Loops 2 (83% hydrophobic) and 3 (71% hydrophobic) anchor to DPC micelles, mimicking membrane binding .
- Pore Formation : Self-association on membranes leads to pore formation and cell lysis, observed via TEM as vacuolization and membrane rupture in SF-9 cells .
- Selectivity : Its specificity for insect over mammalian membranes explains potent insecticidal activity but low hemolysis .
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